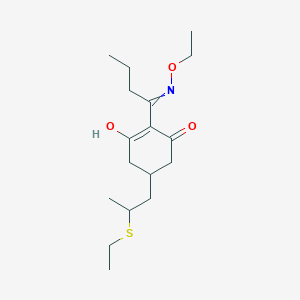
SETHOXYDIM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SETHOXYDIM is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SETHOXYDIM typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the ethoxyamino and ethylthiopropyl groups, and the formation of the dione structure. Common reagents used in these reactions may include ethylamine, thiopropyl compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions such as temperature and pressure, and the use of advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
SETHOXYDIM can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting the dione to a diol.
Substitution: The ethoxyamino and ethylthiopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which SETHOXYDIM exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Aminoethylidene)-5-(2-methylthiopropyl)-cyclohexane-1,3-dione
- 2-(1-Methoxyaminobutylidene)-5-(2-ethylthiopropyl)-cyclohexane-1,3-dione
- 2-(1-Ethoxyaminobutylidene)-5-(2-methylthiopropyl)-cyclohexane-1,3-dione
Uniqueness
SETHOXYDIM is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness may confer specific advantages in its applications, such as increased reactivity or selectivity in certain reactions.
Propriétés
Formule moléculaire |
C17H29NO3S |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3 |
Clé InChI |
CSPPKDPQLUUTND-UHFFFAOYSA-N |
SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
SMILES canonique |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
Point d'ébullition |
>90 °C at pressure 3X10-5 mm Hg |
Color/Form |
Oily liquid |
Densité |
1.043 g/mL at 25 °C |
Description physique |
Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide. Odorless liquid; [HSDB] |
Solubilité |
Solubility in water, 25 mg/L at 20 °C, pH 4 In water, 4,700 mg/L at 20 °C, pH 7 Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. |
Pression de vapeur |
0.00000016 [mmHg] 1.6X10-7 mm Hg at 20-25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















